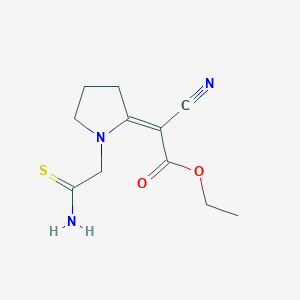
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate is an organic compound with a complex structure that includes a pyrrolidine ring, an amino group, a thioxo group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate typically involves multiple steps. One common method includes the reaction of ethanol with the alkali of oxamic acid salt to form the desired compound. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or distillation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The pathways involved may include inhibition of threonine synthase in plants, leading to the suppression of plant growth .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate include:
- Ethyl thiooxamate
- Ethyl aminothioxoacetate
- Ethyl thiooxamidate
Uniqueness
Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields highlight its uniqueness .
Properties
Molecular Formula |
C11H15N3O2S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
ethyl (2Z)-2-[1-(2-amino-2-sulfanylideneethyl)pyrrolidin-2-ylidene]-2-cyanoacetate |
InChI |
InChI=1S/C11H15N3O2S/c1-2-16-11(15)8(6-12)9-4-3-5-14(9)7-10(13)17/h2-5,7H2,1H3,(H2,13,17)/b9-8- |
InChI Key |
MEMPWKDBMLRADF-HJWRWDBZSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\1/CCCN1CC(=S)N)/C#N |
Canonical SMILES |
CCOC(=O)C(=C1CCCN1CC(=S)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















